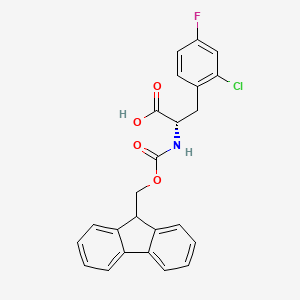

Fmoc-L-2-Chloro-4-fluorophe

Descripción

Contextualization of Halogenated Amino Acid Derivatives in Chemical Biology Research

The deliberate introduction of halogen atoms into amino acid side chains is a powerful and widely used strategy in chemical biology and medicinal chemistry. nih.govnih.gov Halogenation modifies the physico-chemical and structural properties of amino acids and the peptides that contain them. nih.govresearchgate.net These modifications can profoundly influence a peptide's biological activity and pharmacological profile. nih.gov

The replacement of hydrogen with a halogen atom like fluorine can improve the biophysical and chemical properties of bioactive molecules. nih.gov For instance, incorporating fluorinated aromatic amino acids can increase the metabolic stability and shelf life of therapeutic proteins and peptide-based vaccines. nih.gov This "fluoro-stabilization effect" is a significant advantage in drug development. nih.gov The introduction of halogens provides a tool for rationally tuning molecular properties to dissect and modulate the features that govern a peptide's mode of action. nih.govnih.gov

Significance of Chloro-Fluoro Substitution Patterns on Phenylalanine Scaffolds

The specific substitution pattern of a chlorine atom at the 2-position and a fluorine atom at the 4-position of the phenylalanine ring imparts unique characteristics to the amino acid. This "chlorofluoro substitution" enhances the molecule's reactivity and stability compared to unsubstituted phenylalanine. chemimpex.comchemimpex.com The position of halogen substituents is known to have a strong influence on the molecular self-assembly, hydrogelation rates, and viscoelastic properties of resulting materials. researchgate.net

The high electronegativity of fluorine, in particular, can alter the electronic character of the peptide locally, modulating properties such as acidity, basicity, hydrophobicity, and conformation. nih.govnih.gov Studies on other halogenated phenylalanines have shown that the position and nature of the halogen are critical for biological interactions, such as those with cellular receptors. nih.gov The combined electron-withdrawing effects of both chlorine and fluorine on the aromatic ring can influence π-π stacking interactions and hydrogen-bonding capacity, which are crucial for peptide and protein structure. The unique electronic distribution created by the 2-chloro-4-fluoro pattern makes this derivative a valuable tool for creating peptides with potentially improved pharmacokinetic properties, enhanced bioactivity, and greater selectivity for their biological targets. chemimpex.com

Overview of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Strategy in Organic Synthesis

The Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern organic synthesis, especially in the realm of solid-phase peptide synthesis (SPPS). numberanalytics.comnumberanalytics.com A protecting group is a reversibly attached molecular moiety that masks a reactive functional group to prevent it from participating in unwanted side reactions during a chemical transformation. organic-chemistry.org The Fmoc group specifically protects the α-amino group of an amino acid. numberanalytics.com

The key feature of the Fmoc strategy is its "orthogonality" to other types of protecting groups used in peptide synthesis. numberanalytics.com The Fmoc group is base-labile, meaning it is stable under acidic and neutral conditions but can be cleanly and rapidly removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent. ontosight.ai This allows for the use of acid-labile protecting groups, such as tert-Butyloxycarbonyl (Boc) or tert-Butyl (tBu), for the side chains of other amino acids in the peptide sequence. ontosight.ai This orthogonal scheme ensures that only the N-terminal Fmoc group is removed at each step of the synthesis, allowing the peptide chain to be elongated one amino acid at a time, while the side chains remain protected until the final deprotection step with a strong acid. organic-chemistry.org This strategy is widely favored for the synthesis of complex and modified peptides due to its mild deprotection conditions. numberanalytics.comnih.gov

Historical Development and Current Research Gaps Pertaining to Fmoc-L-2-Chloro-4-fluorophe

The development of Fmoc-L-2-Chloro-4-fluorophenylalanine is not marked by a single breakthrough but is rather a product of the parallel evolution of synthetic methodologies. Its existence is predicated on major advances in two areas: the establishment of Fmoc-based solid-phase peptide synthesis and the development of sophisticated methods for the asymmetric synthesis of non-natural amino acids. nih.govbeilstein-journals.org Synthetic routes to halogenated phenylalanines often involve techniques like palladium-catalyzed cross-coupling reactions or the alkylation of chiral auxiliaries. nih.govbeilstein-journals.org The commercial availability of this compound indicates its utility as a research chemical for constructing novel peptides. chemimpex.comsigmaaldrich.com

Despite its application as a building block, significant research gaps remain. There is a lack of published studies focusing specifically on the historical synthesis and detailed characterization of Fmoc-L-2-Chloro-4-fluorophenylalanine itself. Furthermore, while its use is noted in drug development and peptide synthesis, in-depth investigations into how this specific di-halogenation pattern influences peptide secondary structure, folding kinetics, and enzymatic stability are not widely reported. chemimpex.comchemimpex.com The full potential of this building block in creating peptides with novel catalytic functions or in probing specific protein-protein interactions remains an open area for future research.

Data Tables

Table 1: Chemical Properties of Fmoc-L-2-Chloro-4-fluorophenylalanine

| Property | Value |

| IUPAC Name | 2-chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-fluorophenylalanine |

| CAS Number | 1217789-59-7 sigmaaldrich.com |

| Molecular Formula | C₂₄H₁₉ClFNO₄ sigmaaldrich.com |

| Molecular Weight | 439.87 g/mol sigmaaldrich.com |

| Purity | ≥98% sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOFFSUHDCOUGW-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc L 2 Chloro 4 Fluorophe and Its Precursors

Chemo- and Regioselective Synthesis of 2-Chloro-4-fluorophenylalanine Scaffolds

The primary challenge in synthesizing L-2-Chloro-4-fluorophenylalanine lies in the precise installation of two different halogen atoms on the phenyl ring and the stereocontrolled formation of the L-amino acid center.

Asymmetric Synthesis Routes to L-2-Chloro-4-fluorophenylalanine

Several strategies have been developed for the asymmetric synthesis of L-phenylalanine analogs, which can be adapted for the preparation of L-2-Chloro-4-fluorophenylalanine. These methods typically construct the chiral amino acid backbone from a prochiral precursor containing the pre-functionalized aromatic ring.

One of the most effective methods involves the use of biocatalysis. Phenylalanine ammonia (B1221849) lyases (PALs) catalyze the stereoselective addition of ammonia to the double bond of trans-cinnamic acid derivatives to furnish the corresponding L-phenylalanine analog. nih.govnih.govfrontiersin.org This approach offers excellent enantioselectivity, often yielding the L-isomer with high optical purity. researchgate.net The synthesis would commence from 2-chloro-4-fluorobenzaldehyde (B1630644), which is converted to (E)-2-chloro-4-fluorocinnamic acid. Subsequent amination using a suitable PAL enzyme in the presence of high concentrations of ammonia yields the target L-2-Chloro-4-fluorophenylalanine. frontiersin.org

Another established route is the asymmetric alkylation of a glycine (B1666218) enolate equivalent using a chiral auxiliary or a phase-transfer catalyst. nih.govresearchgate.net In this approach, a Schiff base of a glycine ester, such as tert-butyl glycinate-benzophenone, is deprotonated and then alkylated with 2-chloro-4-fluorobenzyl bromide in the presence of a chiral catalyst, like a cinchona alkaloid derivative. researchgate.net Subsequent hydrolysis of the Schiff base and ester group affords the desired L-amino acid.

Asymmetric hydrogenation of α-acetamidoacrylate precursors also provides a reliable route to enantiomerically enriched amino acids. nih.gov This method would involve the condensation of 2-chloro-4-fluorobenzaldehyde with N-acetylglycine to form an azlactone, which is then hydrolyzed to yield the corresponding α-acetamido-2-chloro-4-fluorocinnamic acid. Asymmetric hydrogenation of this prochiral olefin using a chiral rhodium or ruthenium catalyst, followed by deacetylation, produces L-2-Chloro-4-fluorophenylalanine.

| Method | Key Precursor | Stereocontrol Element | General Advantages | Potential Challenges |

|---|---|---|---|---|

| Enzymatic Amination | (E)-2-chloro-4-fluorocinnamic acid | Phenylalanine Ammonia Lyase (PAL) | Excellent enantioselectivity (>99% ee); Mild, aqueous conditions | Enzyme substrate specificity; Unfavorable reaction equilibrium |

| Asymmetric Alkylation | 2-chloro-4-fluorobenzyl bromide | Chiral phase-transfer catalyst or chiral auxiliary | Well-established methodology; Access to both D and L isomers | Requires stoichiometric chiral auxiliary or expensive catalyst |

| Asymmetric Hydrogenation | α-acetamido-2-chloro-4-fluorocinnamic acid | Chiral metal catalyst (e.g., Rh-DIPAMP) | High enantioselectivity and turnover numbers | Synthesis of the olefin precursor; Cost of precious metal catalysts |

Enantioselective Catalytic Approaches for Phenylalanine Halogenation

An alternative to building the amino acid from a pre-halogenated precursor is to perform regioselective halogenation on a phenylalanine scaffold. Modern C-H activation chemistry offers powerful tools for this purpose. Palladium-catalyzed C-H functionalization can achieve ortho-halogenation directed by a native functional group or a pre-installed directing group.

Starting with the commercially available L-4-fluorophenylalanine, a palladium-catalyzed C-H chlorination could be employed to install the chlorine atom at the C2 position. nih.govcreative-peptides.com The native amino group of the phenylalanine derivative (or a suitable N-protecting group like an oxalyl amide) can act as a directing group, guiding the palladium catalyst to activate the ortho-C-H bond. nih.govsigmaaldrich.com The reaction is then carried out with a chlorine source, such as N-chlorosuccinimide (NCS), to achieve selective chlorination. This strategy preserves the existing stereocenter of the starting amino acid.

| Starting Material | Directing Group | Catalyst | Halogen Source | Solvent | Typical Yield |

|---|---|---|---|---|---|

| N-Protected L-4-fluorophenylalanine | Amide/Carbamate | Pd(OAc)₂ | N-Chlorosuccinimide (NCS) | t-Amyl-OH | Good to Excellent |

| N-Protected L-phenylalanine | Oxalyl Amide | Pd(OAc)₂ | N-Fluorobenzenesulfonimide (NFSI) | t-Amyl-OH | Good to Excellent |

Fmoc-Protection Strategies and Reaction Optimization

The final step in the synthesis of the target compound is the protection of the amino group of L-2-Chloro-4-fluorophenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile protecting group is essential for its application in solid-phase peptide synthesis.

Exploration of Diverse Fmoc-Installation Reagents and Conditions

The installation of the Fmoc group is typically achieved by reacting the amino acid with an activated Fmoc derivative under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

The reaction is often performed in a biphasic system or an aqueous-organic mixture, such as water/dioxane or aqueous ethanol, in the presence of a mild base like sodium bicarbonate or sodium carbonate. rsc.org These conditions are generally effective and minimize side reactions. Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and less prone to forming undesired side products.

| Reagent | Abbreviation | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Aq. Na₂CO₃, Dioxane, 0 °C to RT | High reactivity, cost-effective | Less stable, can form di-Fmoc byproducts |

| N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu | Aq. NaHCO₃, Acetonitrile (B52724), RT | Stable solid, clean reactions, high yields | Higher cost than Fmoc-Cl |

Process Development for Enhanced Yield and Stereochemical Purity

A critical aspect of the Fmoc protection step is the preservation of the stereochemical integrity of the chiral center. The use of strong bases or elevated temperatures can lead to racemization through the formation of an enolate at the α-carbon. Therefore, reaction optimization focuses on using mild bases (e.g., NaHCO₃) and maintaining ambient or lower temperatures.

For sterically hindered amino acids, such as those with ortho substituents like L-2-Chloro-4-fluorophenylalanine, the reaction kinetics may be slower. researchgate.net Optimization may involve adjusting the stoichiometry of the Fmoc reagent, increasing the reaction time, or using a more efficient solvent system to ensure complete conversion without compromising stereochemical purity. Careful monitoring of the reaction by techniques like TLC or HPLC is crucial to determine the optimal endpoint and prevent over-exposure to basic conditions. The use of aqueous media has been shown to be an efficient and environmentally benign option for Fmoc protection, often leading to high yields of pure product. rsc.org

Multicomponent Reaction (MCR) Approaches for Functionalized Phenylalanine Synthesis

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer a highly efficient route to complex molecules like functionalized amino acids.

The Erlenmeyer-Plöchl azlactone synthesis is a classic MCR that can be used to prepare precursors for phenylalanine derivatives. nih.gov In this reaction, an aromatic aldehyde (2-chloro-4-fluorobenzaldehyde), an acylglycine (N-acetylglycine), and a dehydrating agent (acetic anhydride) react to form an unsaturated azlactone. This intermediate can be isolated and subsequently converted to the N-acyl-α,β-dehydroamino acid. Catalytic hydrogenation of this precursor yields the racemic N-acyl-2-chloro-4-fluorophenylalanine. A key disadvantage of this route is the lack of stereocontrol, necessitating a subsequent resolution step. This can be achieved through enzymatic hydrolysis, where an enzyme selectively hydrolyzes one enantiomer of the N-acyl amino acid, allowing for the separation of the L- and D-forms. nih.gov

This MCR approach provides a rapid and atom-economical pathway to the racemic scaffold, which, when coupled with an efficient enzymatic resolution, constitutes a viable synthetic strategy.

Biocatalytic and Chemoenzymatic Routes to L-Amino Acid Derivatives

The production of enantiomerically pure L-amino acids, particularly non-canonical variants like L-2-chloro-4-fluorophenylalanine, presents significant challenges for traditional organic synthesis. Biocatalytic and chemoenzymatic methods offer elegant and efficient alternatives, leveraging the high selectivity and efficiency of enzymes to overcome issues of stereocontrol and environmental impact associated with chemical methods. chimia.chnih.gov

Enzymatic transformations are ideal for producing unnatural amino acids due to their economic and sustainability advantages. researchgate.net These methods can be broadly categorized into kinetic resolution, which has a maximum theoretical yield of 50%, and asymmetric synthesis, which can achieve a theoretical yield of 100%. nih.gov Enzymes such as aminoacylases, lyases, and dehydrogenases are commonly employed. For instance, C-N lyases can catalyze the asymmetric hydroamination of α,β-unsaturated carboxylic acids, providing a direct route to various L-amino acid derivatives with high conversion and enantioselectivity. researchgate.net Similarly, chemoenzymatic processes, which combine enzymatic steps with conventional chemical reactions, allow for the synthesis of complex molecules that are inaccessible through purely biological or chemical means alone. nih.gov For example, the enzymatic reduction of a ketone precursor can establish the desired chirality, which is then carried through subsequent chemical modifications. mdpi.com

Enzyme Engineering for Specificity and Activity Towards Halogenated Substrates

A primary challenge in the biocatalytic synthesis of molecules like L-2-chloro-4-fluorophenylalanine is the often-limited substrate scope of wild-type enzymes, which may not efficiently recognize or act upon heavily substituted or halogenated precursors. nih.govresearchgate.net Protein engineering provides a powerful tool to overcome these limitations by modifying enzyme active sites to enhance specificity and catalytic activity towards non-native, halogenated substrates. nih.govnih.gov

Techniques such as directed evolution and rational design are used to create enzyme variants with tailored properties. nih.gov Rational design involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its structure and catalytic mechanism. nih.gov For instance, modifying residues within the substrate-binding pocket can alter the enzyme's affinity for a particular halogenated intermediate. nih.gov Studies on radical halogenases have shown that key residues, often in flexible "lid" regions, control substrate positioning and, consequently, the site of halogenation. nih.gov By mutating these residues, it is possible to switch or alter the enzyme's selectivity. researchgate.netnih.gov

Another innovative approach is "substrate-assisted catalysis," where a catalytic group is removed from the enzyme via mutagenesis, and activity is restored by a substrate containing the missing functional group, thereby creating a highly specific catalytic system. nih.gov Furthermore, engineering strategies can be employed to introduce entirely new functionalities, such as the ability to perform selective C-H bond chlorination on complex molecules by using an anchoring-group strategy, where a non-native substrate is tethered to a recognizable moiety. chemrxiv.orgresearchgate.net

The following table summarizes key enzyme classes and engineering strategies relevant to the synthesis of halogenated amino acid precursors.

| Enzyme Class | Engineering Strategy | Target Reaction for Halogenated Precursors | Potential Outcome |

| Ammonia Lyases | Computational Redesign, Directed Evolution | Asymmetric addition of ammonia to a substituted cinnamic acid derivative | High enantioselectivity (>99% ee) and conversion for L-amino acid synthesis. researchgate.net |

| Halogenases | Rational Mutagenesis, Site-Saturation Mutagenesis | Site-selective C-H chlorination of a phenylalanine precursor | Precise installation of the chloro-substituent with high regio- and stereoselectivity. nih.govchemrxiv.org |

| Dehydrogenases/Reductases | Directed Evolution | Asymmetric reduction of a prochiral 2-chloro-4-fluorophenylpyruvic acid derivative | Production of a chiral α-hydroxy acid intermediate with high enantiomeric excess. mdpi.com |

| Transaminases | Rational Design | Asymmetric amination of a 2-chloro-4-fluorophenylpyruvic acid precursor | Direct synthesis of L-2-chloro-4-fluorophenylalanine with high stereopurity. |

Scale-Up Considerations for Biocatalytic Synthesis of Fmoc-L-2-Chloro-4-fluorophe Precursors

Transitioning a biocatalytic process from the laboratory to an industrial scale requires careful consideration of several factors to ensure efficiency, robustness, and economic viability. Key considerations include reactor productivity, biocatalyst stability, and downstream processing. chimia.ch High substrate and product solubility are crucial for achieving high space-time yields (e.g., > 1 kg/L/day ). chimia.ch

For the synthesis of L-2-chloro-4-fluorophenylalanine, a whole-cell biocatalysis format can be advantageous, as it eliminates the need for costly enzyme purification and can facilitate cofactor regeneration. nih.gov The development of robust, engineered enzymes is critical, as industrial processes often involve high substrate concentrations and conditions that can denature less stable proteins. Integrating the process into a membrane bioreactor can further enhance efficiency by retaining the biocatalyst and simplifying product isolation. nih.gov

Recent advances have demonstrated the scalability of biocatalytic routes for producing non-standard amino acids, with processes being successfully implemented on gram and even kilogram scales. researchgate.netnih.gov Furthermore, the development of flow chemistry protocols for biocatalytic reactions can enable rapid, continuous production, which is particularly advantageous for manufacturing valuable pharmaceutical intermediates. princeton.edu

Sustainable Synthesis Principles in the Production of Fmoc-L-2-Chloro-4-fluorophe

The production of specialty chemicals like Fmoc-L-2-Chloro-4-fluorophe is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. peptide.comrsc.org Biocatalysis is inherently a green technology, as enzymes operate under mild aqueous conditions, are biodegradable, and exhibit high selectivity, thereby reducing the formation of by-products. nih.gov

The following table outlines key green chemistry principles and their application in the synthesis of Fmoc-L-2-Chloro-4-fluorophe.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Renewable Feedstocks | Engineering microbial strains to produce amino acid precursors from simple carbon sources. | Reduces reliance on petrochemical starting materials. |

| Catalysis | Employing engineered enzymes (e.g., transaminases, lyases) for precursor synthesis. nih.gov | High selectivity, mild reaction conditions, reduced waste. researchgate.net |

| Safer Solvents and Auxiliaries | Replacing DMF/DCM with greener solvents like 2-MeTHF or propylene (B89431) carbonate for the Fmoc-protection step and peptide synthesis. rsc.orgacs.org | Reduces toxicity and environmental impact of the process. rsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, characteristic of biocatalytic processes. | Lowers energy consumption and production costs. |

| Waste Prevention | Using highly selective enzymes to minimize by-product formation. Implementing in-situ Fmoc removal strategies to reduce solvent use in washing steps. peptide.com | Improves process mass intensity (PMI) and reduces waste treatment costs. |

By integrating advanced biocatalytic methods with sustainable chemical practices, the synthesis of Fmoc-L-2-Chloro-4-fluorophe and its precursors can be achieved in a manner that is not only efficient and precise but also environmentally responsible.

Comprehensive Spectroscopic and Chromatographic Characterization Methodologies for Fmoc L 2 Chloro 4 Fluorophe

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Detailed NMR data, including chemical shifts (δ), coupling constants (J), and through-space or through-bond correlations, are essential for the unambiguous structural assignment of Fmoc-L-2-Chloro-4-fluorophenylalanine.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the α- and β-protons of the amino acid backbone, and the aromatic protons of the 2-chloro-4-fluorophenyl ring. Similarly, the ¹³C NMR spectrum would provide characteristic signals for each unique carbon atom in the molecule. Without experimental data, a speculative analysis would not be scientifically rigorous.

¹⁹F NMR spectroscopy would be a critical tool to confirm the presence and chemical environment of the fluorine atom on the phenyl ring. The chemical shift of the fluorine signal would be indicative of its position and electronic environment.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and probing the structure of a compound.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula, C₂₄H₁₉ClFNO₄.

Tandem mass spectrometry (MS/MS) would involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. Analysis of this fragmentation pattern would offer further confirmation of the molecule's structure, for instance, by showing the loss of the Fmoc group or characteristic cleavages within the amino acid side chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the identification of functional groups within the Fmoc-L-2-Chloro-4-fluorophenylalanine molecule. These methods provide a molecular fingerprint, with each peak corresponding to the vibrational modes of specific chemical bonds.

In the IR spectrum of Fmoc-L-2-Chloro-4-fluorophenylalanine, characteristic absorption bands are expected that confirm the presence of its key structural components. The fluorenylmethoxycarbonyl (Fmoc) protecting group exhibits strong and distinct signals. acs.org The urethane (B1682113) linkage is identifiable by a prominent C=O stretching vibration, typically observed in the range of 1710-1740 cm⁻¹, and an N-H stretching band around 3300 cm⁻¹. The aromatic rings of the fluorenyl group give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The phenylalanine moiety also contributes significantly to the vibrational spectrum. The carboxylic acid O-H stretch is expected as a broad band in the 2500-3300 cm⁻¹ region, while its C=O stretching vibration typically appears around 1700-1725 cm⁻¹. The presence of the chloro and fluoro substituents on the phenyl ring will subtly influence the positions of the aromatic C-H and C=C vibrations and introduce characteristic C-Cl and C-F stretching bands, although the latter can be challenging to assign definitively in complex molecules.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations of both the Fmoc group and the substituted phenyl ring are typically strong in the Raman spectrum, offering further confirmation of the molecular structure. The symmetric stretching of the C=C bonds in the aromatic rings would be particularly prominent.

A representative table of expected vibrational frequencies for Fmoc-L-2-Chloro-4-fluorophenylalanine is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | IR |

| Urethane | N-H Stretch | ~3300 | IR |

| Aromatic | C-H Stretch | >3000 | IR, Raman |

| Carboxylic Acid | C=O Stretch | 1700-1725 | IR, Raman |

| Urethane | C=O Stretch | 1710-1740 | IR, Raman |

| Aromatic | C=C Stretch | 1450-1600 | IR, Raman |

| Phenyl Ring | C-Cl Stretch | 600-800 | IR |

| Phenyl Ring | C-F Stretch | 1000-1400 | IR |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Analysis

A crystal structure of Fmoc-L-2-Chloro-4-fluorophenylalanine would reveal the spatial orientation of the bulky Fmoc protecting group relative to the amino acid backbone and the substituted phenyl side chain. It would also detail the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. acs.org The carboxylic acid group is expected to participate in hydrogen bonding, a common feature in the crystal structures of amino acids. The aromatic rings of the fluorenyl group and the chlorofluorophenyl side chain may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The data obtained from X-ray crystallography is crucial for understanding the conformational preferences of the molecule, which can influence its reactivity and its incorporation into peptide chains. A hypothetical table of crystallographic parameters is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C=O). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, O-C-O). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

The stereochemical purity of Fmoc-L-2-Chloro-4-fluorophenylalanine is a critical quality attribute, as the presence of the D-enantiomer can have significant implications for the biological activity of the final peptide. Chiral chromatography techniques are indispensable for the accurate determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantiomeric separation of Fmoc-amino acids. sigmaaldrich.com This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.

For Fmoc-L-2-Chloro-4-fluorophenylalanine, macrocyclic glycopeptide-based CSPs, such as those derived from vancomycin, teicoplanin, or ristocetin (B1679390) A, are expected to provide excellent enantioselectivity. sigmaaldrich.com The separation mechanism on these phases is complex, involving multiple interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. The carboxyl group of the analyte is a key interaction site with the chiral selector. sigmaaldrich.com

The mobile phase composition, typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and a buffer, is optimized to achieve baseline resolution of the enantiomers. The pH of the buffer can significantly influence the retention and selectivity. A typical chiral HPLC method for a similar compound might involve a C18 column and a mobile phase of acetonitrile (B52724) and water with a chiral additive.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering high efficiency, short analysis times, and low consumption of sample and reagents. chromatographyonline.com In chiral CE, a chiral selector is added to the background electrolyte. This selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under the influence of an electric field.

Commonly used chiral selectors in CE for the separation of amino acids and their derivatives include cyclodextrins and their derivatives, macrocyclic antibiotics (like vancomycin), and chiral crown ethers. mdpi.comnih.govnih.gov For Fmoc-L-2-Chloro-4-fluorophenylalanine, cyclodextrins are a promising class of chiral selectors due to their ability to form inclusion complexes with the aromatic moieties of the analyte. The choice of the specific cyclodextrin (B1172386) and its concentration, as well as the pH and composition of the background electrolyte, are critical parameters that need to be optimized to achieve successful enantiomeric resolution.

A hypothetical comparison of chiral separation techniques for Fmoc-L-2-Chloro-4-fluorophenylalanine is presented in the table below.

| Parameter | Chiral HPLC | Chiral CE |

| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential migration of transient diastereomeric complexes in an electric field. |

| Chiral Selector | Covalently bonded to the stationary phase (e.g., macrocyclic glycopeptides). | Added to the background electrolyte (e.g., cyclodextrins, antibiotics). |

| Advantages | Well-established, robust, scalable for preparative separations. | High efficiency, fast analysis, low sample/reagent consumption. |

| Considerations | Cost of chiral columns, optimization of mobile phase. | Optimization of chiral selector type and concentration, buffer pH. |

Computational and Theoretical Studies on Fmoc L 2 Chloro 4 Fluorophe

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations of Fmoc-L-2-Chloro-4-fluorophe can reveal its conformational flexibility and how it interacts with solvent molecules.

In an MD simulation, the motion of each atom in the system is calculated over a series of small time steps, governed by a force field that describes the potential energy of the system. By simulating Fmoc-L-2-Chloro-4-fluorophe in a box of explicit solvent molecules (e.g., water), one can observe how the molecule samples different conformations and how the solvent molecules arrange themselves around it.

These simulations can provide valuable information on the conformational preferences of Fmoc-L-2-Chloro-4-fluorophe in solution, the stability of intramolecular hydrogen bonds, and the hydration patterns around the molecule. This is particularly important for understanding its behavior in biological systems and during peptide synthesis.

Pharmacophore Modeling and Molecular Docking Studies (in the context of molecular recognition, not drug action)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that are responsible for a specific biological interaction. In the context of molecular recognition, a pharmacophore model of Fmoc-L-2-Chloro-4-fluorophe can be generated to understand how it might interact with other molecules, such as receptors or enzymes, based on its steric and electronic properties.

The key pharmacophoric features of Fmoc-L-2-Chloro-4-fluorophe would include hydrogen bond donors and acceptors from the amino acid backbone, aromatic features from the fluorenyl and phenyl rings, and a halogen bonding donor from the chlorine atom.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies could be used to explore how a peptide containing Fmoc-L-2-Chloro-4-fluorophe might bind to a specific protein target. The unique halogenated phenyl ring could play a crucial role in directing the binding orientation and enhancing binding affinity through specific interactions.

Investigation of Halogen Bonding Interactions Involving Fmoc-L-2-Chloro-4-fluorophe

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The presence of both chlorine and fluorine on the phenyl ring of Fmoc-L-2-Chloro-4-fluorophe makes it an interesting candidate for studying halogen bonding.

Computational studies can be employed to investigate the potential for both the chlorine and fluorine atoms to participate in halogen bonds. The chlorine atom, being larger and more polarizable, is generally a stronger halogen bond donor than fluorine. Quantum chemical calculations can be used to model the interaction of Fmoc-L-2-Chloro-4-fluorophe with various halogen bond acceptors (e.g., carbonyl oxygens, aromatic rings) and to quantify the strength and geometry of these interactions.

The ability of Fmoc-L-2-Chloro-4-fluorophe to form halogen bonds could have significant implications for the structure and stability of peptides incorporating this amino acid, potentially influencing folding and assembly processes. Research on para-halogenated Fmoc phenylalanines has highlighted the role of halogen bonding in their supramolecular organization. rsc.org

Integration of Fmoc L 2 Chloro 4 Fluorophe in Peptide and Peptidomimetic Synthesis

Solution-Phase Peptide Synthesis (SOPS) Applications

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of peptide segments that can be later joined together (segment condensation). creative-peptides.com In SOPS, Fmoc-L-2-Cl-4-F-Phe can be incorporated using the same set of coupling reagents (e.g., HATU, DIC) as in SPPS. A key difference is that purification of the intermediate peptide is required after each coupling step, which is typically achieved through extraction or crystallization. The principles of optimizing coupling conditions to overcome the steric and electronic effects of the halogenated side chain remain the same as in the solid-phase approach.

Impact of Halogenated Phenylalanine on Peptide Conformation and Stability

The introduction of halogen atoms onto the phenylalanine side chain can profoundly influence the resulting peptide's structure and stability. nih.gov

Enhanced Stability: Halogenation, particularly fluorination, can increase the metabolic stability of peptides. nih.gov The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to enzymatic degradation (e.g., by cytochrome P450 enzymes). This increased stability can lead to a longer in vivo half-life for peptide therapeutics. nih.govscispace.com

Modulation of Physicochemical Properties: The chloro and fluoro groups increase the hydrophobicity of the phenylalanine side chain. This can enhance the peptide's ability to cross cell membranes and may improve its binding affinity to hydrophobic pockets in target proteins. nih.gov

| Property | Impact of Chlorine Substitution | Impact of Fluorine Substitution | Combined Effect in 2-Cl-4-F-Phe |

| Steric Bulk | Significant increase | Minimal increase | Substantial steric constraint, influencing local conformation. |

| Hydrophobicity | Increased | Increased | Significantly enhances hydrophobicity, potentially improving membrane permeability and target binding. nih.gov |

| Metabolic Stability | Increased resistance to oxidation | Increased resistance to oxidation due to high C-F bond strength. nih.gov | Enhanced stability against enzymatic degradation. |

| Conformation | Restricts side-chain rotation | Influences backbone dihedral angles via stereoelectronic effects. researchgate.net | Pre-organizes peptide structure, potentially locking in a bioactive conformation. |

Table 2: Summary of the physicochemical impact of halogenation on phenylalanine residues in peptides.

Synthesis of Constrained Peptides and Macrocycles Incorporating Fmoc-L-2-Chloro-4-fluorophe

Conformationally constraining peptides through cyclization is a widely used strategy to improve their stability, selectivity, and affinity. ntu.ac.uk Fmoc-L-2-Cl-4-F-Phe can be readily incorporated into synthetic schemes for creating such structures. Macrocyclization can be achieved through several methods, including head-to-tail cyclization of a linear precursor, or by forming a covalent bridge between two side chains. The presence of the halogenated phenylalanine can serve as a key structural element within the cyclic scaffold, helping to define its three-dimensional shape. Furthermore, recent advances have shown that the aromatic C-H bonds on phenylalanine residues can be used as handles for intramolecular cyclization reactions, offering a pathway to novel macrocyclic architectures. researchgate.net

Chemo- and Regioselective Post-Synthetic Modifications of Peptides Containing Fmoc-L-2-Chloro-4-fluorophe

Post-synthetic modification is a powerful tool for diversifying peptide structures and introducing functionalities like fluorescent labels or cross-linking agents. researchgate.netntu.ac.uk The aromatic ring of the 2-Cl-4-F-Phe residue provides a unique platform for such modifications. Transition metal-catalyzed reactions, particularly those using palladium, have been developed for the C-H functionalization of phenylalanine residues within peptides. ntu.ac.uk The existing chloro and fluoro substituents on the ring act as directing groups, potentially allowing for highly regioselective reactions at the remaining C-H positions. This enables the precise, late-stage introduction of new chemical groups, providing access to a wide array of peptide analogues from a single precursor sequence. This strategy is highly valuable for structure-activity relationship (SAR) studies and for the development of peptide-drug conjugates. researchgate.net

Applications of Fmoc L 2 Chloro 4 Fluorophe in Advanced Chemical Biology and Molecular Design Excluding Clinical

Design and Synthesis of Novel Molecular Probes and Biosensors

The incorporation of Fmoc-L-2-Chloro-4-fluorophenylalanine into peptide and protein structures serves as a sophisticated strategy for the design of novel molecular probes and biosensors. The presence of both chlorine and fluorine atoms on the phenyl ring introduces unique spectroscopic and physicochemical properties that can be harnessed for sensing applications. While direct research specifically detailing the use of Fmoc-L-2-Chloro-4-fluorophenylalanine in biosensors is not extensively documented, the principles underlying the use of halogenated amino acids provide a strong basis for its potential in this area.

The fluorine atom, with its high electronegativity and small size, can subtly influence the electronic environment of the phenyl ring, potentially leading to changes in fluorescence or other spectroscopic signals upon interaction with a target analyte. This makes it a candidate for the development of "turn-on" or "turn-off" fluorescent probes. Furthermore, the chloro group can act as a reactive handle for the attachment of other reporter molecules or quenching moieties, expanding the possibilities for biosensor design. The strategic placement of this amino acid within a peptide sequence can create a binding pocket where the halogenated phenyl ring plays a crucial role in target recognition, and any conformational changes upon binding can be translated into a detectable signal.

The synthesis of such probes typically involves solid-phase peptide synthesis (SPPS), where the Fmoc protecting group allows for the sequential addition of amino acids to a growing peptide chain. nih.gov The unique properties of Fmoc-L-2-Chloro-4-fluorophenylalanine can be exploited to create peptides that are sensitive to their local environment, making them useful as probes for pH, ion concentrations, or the presence of specific biomolecules.

| Property | Description | Relevance to Molecular Probes |

| Halogenation | Presence of both chlorine and fluorine on the phenyl ring. | Alters electronic properties, potential for unique spectroscopic signals. |

| Fmoc Protection | Allows for straightforward incorporation into peptides via SPPS. | Facilitates the precise positioning of the probe element within a larger molecule. |

| Hydrophobicity | The halogenated phenyl ring contributes to the hydrophobicity of the molecule. | Can influence binding affinity and specificity to target molecules. |

Role as a Building Block in Fragment-Based Drug Discovery (FBDD) Scaffolds

Fragment-based drug discovery (FBDD) has become a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach relies on screening small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. Fmoc-L-2-Chloro-4-fluorophenylalanine, as a modified amino acid, represents an attractive building block for creating fragment libraries with enhanced chemical diversity and improved pharmacokinetic properties. nih.gov

The introduction of chlorine and fluorine atoms can significantly impact the binding affinity and selectivity of a fragment. semanticscholar.org The fluorine atom can engage in favorable orthogonal multipolar interactions with protein backbones, while the chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. semanticscholar.org These interactions can provide crucial anchor points for fragment binding and subsequent elaboration into more potent drug candidates.

Moreover, the incorporation of fluorinated amino acids can enhance the metabolic stability and membrane permeability of peptides and small molecules, addressing common challenges in drug development. researchgate.net The use of Fmoc-L-2-Chloro-4-fluorophenylalanine in FBDD allows for the systematic exploration of chemical space around a halogenated phenyl ring, enabling researchers to fine-tune the properties of a lead compound. The ability to modulate hydrophobic and aromatic-aromatic interactions through halogenation is a key advantage in optimizing fragment binding. nih.govnih.gov

| Feature | Contribution to FBDD | Research Finding |

| Halogen Bonding | The chlorine atom can form halogen bonds with protein residues. | Enhances binding affinity and specificity. semanticscholar.org |

| Fluorine Interactions | The fluorine atom can participate in favorable electrostatic interactions. | Improves binding and pharmacokinetic properties. acs.org |

| Hydrophobicity Modulation | Halogenation increases the hydrophobicity of the phenyl ring. | Can be tuned to optimize binding and solubility. nih.govnih.gov |

| Metabolic Stability | The C-F bond is highly stable to metabolic degradation. | Increases the in vivo half-life of drug candidates. researchgate.net |

Development of Fluorescent and Spin-Labeled Peptide Derivatives

The synthesis of peptides containing fluorescent or spin-labeled amino acids is crucial for studying peptide structure, dynamics, and interactions. Fmoc-L-2-Chloro-4-fluorophenylalanine can serve as a valuable precursor for the creation of such labeled derivatives.

For fluorescent labeling, the halogenated phenyl ring itself does not possess intrinsic fluorescence. However, it can be chemically modified to introduce a fluorophore. For example, the chlorine atom could potentially be displaced via nucleophilic aromatic substitution with a fluorescent amine, although this would require harsh conditions not typically compatible with peptides. A more viable approach is to use the amino acid as a scaffold and attach a fluorophore to either the N- or C-terminus of the peptide, with the halogenated residue influencing the local environment and potentially the photophysical properties of the dye. The synthesis of fluorescent peptides often involves the coupling of a fluorescent dye to an amino acid side chain or terminus. acs.org

In the context of spin-labeling for electron paramagnetic resonance (EPR) spectroscopy, the incorporation of a stable radical (spin label) provides information on the local environment and dynamics of the peptide. nih.gov While direct spin-labeling of the chloro-fluoro-phenyl ring is not a standard approach, Fmoc-L-2-Chloro-4-fluorophenylalanine can be incorporated into a peptide sequence alongside another amino acid that is subsequently modified with a spin label. The presence of the halogenated residue can then be used to study its influence on the conformation and dynamics of the spin-labeled peptide. The most common spin labels are nitroxide radicals, which can be attached to cysteine or other reactive amino acid side chains. creative-peptides.com

Exploration in Material Science for Self-Assembling Systems and Supramolecular Architectures

The principles of molecular self-assembly are being increasingly harnessed to create novel biomaterials with a wide range of applications. Peptides, with their inherent ability to form well-defined secondary structures, are excellent building blocks for the construction of self-assembling systems and supramolecular architectures. The incorporation of non-canonical amino acids like Fmoc-L-2-Chloro-4-fluorophenylalanine can provide a means to control and fine-tune the self-assembly process.

The halogenated phenyl ring of this amino acid can influence intermolecular interactions, such as π-π stacking and hydrophobic interactions, which are critical driving forces for self-assembly. The introduction of fluorine can modulate the aromaticity and electrostatic potential of the phenyl ring, leading to altered packing arrangements in the resulting supramolecular structures. The chlorine atom can participate in halogen bonding, providing an additional directional interaction to guide the assembly process.

By strategically placing Fmoc-L-2-Chloro-4-fluorophenylalanine within a peptide sequence, it is possible to program the formation of specific nanostructures, such as nanofibers, nanotubes, or hydrogels. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for catalysis. The study of self-assembling peptides containing halogenated amino acids is an emerging area of research with the potential to yield new functional materials with precisely controlled properties.

Future Perspectives and Emerging Research Avenues for Fmoc L 2 Chloro 4 Fluorophe

Development of High-Throughput Synthesis and Screening Platforms

The exploration of the vast chemical space enabled by unnatural amino acids (UAAs) like Fmoc-L-2-Chloro-4-fluorophenylalanine necessitates the development of advanced synthesis and screening platforms. Traditional peptide synthesis can be a bottleneck when generating large, diverse libraries. The future in this area lies in the automation and miniaturization of synthesis.

High-throughput platforms, often employing robotics and microfluidics, can accelerate the solid-phase peptide synthesis (SPPS) process, allowing for the rapid creation of hundreds or thousands of unique peptide sequences incorporating UAAs. These platforms are crucial for systematically evaluating how the specific placement of Fmoc-L-2-Chloro-4-fluorophenylalanine affects a peptide's biological activity and physical properties.

Research efforts are focused on integrating these synthesis platforms directly with high-throughput screening (HTS) assays. This seamless workflow allows for the immediate biological evaluation of newly synthesized peptide libraries, significantly shortening the discovery-to-validation timeline. For instance, libraries of peptides containing Fmoc-L-2-Chloro-4-fluorophenylalanine could be rapidly screened for binding affinity to a specific therapeutic target, such as a protein receptor or enzyme.

Table 1: Comparison of Synthesis Platforms

| Feature | Conventional Synthesis | High-Throughput Synthesis (HTS) |

|---|---|---|

| Scale | Milligram to gram | Microgram to milligram |

| Throughput | 1-10 peptides/week | 100s-1000s peptides/day |

| Format | Individual reaction vessels | 96-well or 384-well plates |

| Reagent Use | High | Low (miniaturized) |

| Application | Lead optimization | Library screening, SAR studies |

Integration with Artificial Intelligence and Machine Learning for De Novo Design of Functional Molecules

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design, offering powerful tools to navigate the immense sequence possibilities of peptides containing unnatural amino acids. nih.gov Generative models can design novel peptide sequences de novo with desired properties, such as high binding affinity, enhanced stability, or specific therapeutic actions. nih.gov

Exploration of Novel Catalytic Transformations Involving Halogenated Amino Acids

The development of new catalytic methods is essential for synthesizing novel derivatives of halogenated amino acids and for modifying peptides that contain them. acs.org Research in this area opens up possibilities for creating a wider diversity of building blocks and for late-stage functionalization of complex molecules.

One promising avenue is the use of transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, to modify the halogenated phenyl ring of L-2-Chloro-4-fluorophenylalanine. researchgate.net This could allow for the attachment of other functional groups, creating a library of specialized amino acid derivatives with tailored properties. Photocatalysis offers another mild and efficient route for C-H functionalization, enabling site-selective modifications on the amino acid side chain under gentle conditions. nih.govchemrxiv.org

Furthermore, biocatalysis, using enzymes like transaminases or dehydrogenases, presents a green and highly selective alternative for synthesizing chiral halogenated amino acids. nih.gov Engineering these enzymes could improve their substrate specificity and catalytic efficiency for non-natural starting materials, leading to more sustainable and effective production methods. nih.gov The development of novel organocatalysts also continues to provide new strategies for the asymmetric synthesis of complex amino acid derivatives. nih.govmdpi.com

Potential for Advanced Bioconjugation and Ligand Discovery Platforms

The unique chemical properties of halogen atoms make halogenated amino acids like L-2-Chloro-4-fluorophenylalanine valuable tools for bioconjugation and ligand discovery. The presence of chlorine and fluorine atoms on the phenyl ring can influence molecular interactions and serve as a probe for studying binding events.

In bioconjugation, the phenyl ring of this amino acid can be targeted for specific chemical modifications, allowing for the site-selective labeling of peptides and proteins with imaging agents, therapeutic payloads, or other molecular tags. nih.govchemrxiv.org For example, visible-light-induced photoredox catalysis has been shown to enable the functionalization of phenylalanine residues, a strategy that could be adapted for halogenated analogs. chemrxiv.orgresearchgate.net

For ligand discovery, incorporating L-2-Chloro-4-fluorophenylalanine into peptide libraries can enhance binding affinity and specificity to target proteins. The halogen atoms can form halogen bonds, a type of non-covalent interaction that can contribute to the stability of a ligand-receptor complex. Furthermore, the fluorinated nature of the compound is particularly useful for ¹⁹F-NMR studies, allowing researchers to probe the local environment of the amino acid within a protein-peptide complex and gain insights into binding modes. bohrium.com

Table 2: Applications in Bioconjugation and Ligand Discovery

| Application | Role of Halogenated Phenylalanine | Potential Advantage |

|---|---|---|

| Protein Labeling | Provides a unique site for chemical reaction. | Site-selective attachment of probes or drugs. |

| ¹⁹F-NMR Spectroscopy | Acts as an NMR-active probe. | Allows detailed study of binding interactions and protein conformation. bohrium.com |

| Ligand Optimization | Participates in halogen bonding and alters hydrophobicity. | Increased binding affinity and specificity to therapeutic targets. acs.org |

| Peptide Stapling | Can be modified to create covalent cross-links. | Constrains peptide conformation to enhance stability and activity. nih.gov |

Sustainable and Scalable Manufacturing Innovations for Specialty Amino Acids

As the use of specialty amino acids like Fmoc-L-2-Chloro-4-fluorophenylalanine expands, there is a growing need for sustainable and scalable manufacturing processes. Traditional chemical synthesis methods can be costly, energy-intensive, and generate significant chemical waste. yasmintrading.com

Future innovations are focused on "green chemistry" approaches. Biocatalytic routes, which use enzymes to perform specific chemical transformations, are a key area of development. nih.gov These processes operate under mild conditions, reduce the need for toxic reagents, and can produce highly pure products. Fermentation-based methods, where microorganisms are engineered to produce specific amino acids from renewable feedstocks like sugars, also offer a promising path toward sustainable production. nih.gov

Q & A

Q. What are the optimal synthetic conditions for Fmoc-L-2-Chloro-4-fluorophe in solid-phase peptide synthesis (SPPS)?

Methodological Answer: Fmoc-L-2-Chloro-4-fluorophe is typically synthesized via Fmoc-based SPPS. Key steps include:

- Deprotection : Use 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group.

- Coupling : Activate the amino acid with HBTU/HOBt/DIEA (1:1:2 molar ratio) in DMF for 1–2 hours. Steric hindrance from chloro/fluoro substituents may require extended coupling times (up to 3 hours) .

- Monitoring : Confirm reaction completion via Kaiser test or FT-IR spectroscopy.

Q. How can purity and structural integrity be validated for Fmoc-L-2-Chloro-4-fluorophe?

Methodological Answer:

- Reverse-Phase HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier). Monitor absorbance at 220 nm for backbone amide bonds and 265 nm for Fmoc groups .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ ~463.8 Da for C₂₄H₂₀ClFNO₄) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves substituent effects (e.g., aromatic protons at δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How do electronic effects of chloro/fluoro substituents influence peptide stability and reactivity?

Methodological Answer:

- Computational Modeling : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G*) to analyze electron density distribution. Chloro groups (−I effect) reduce electron density at the phenyl ring, while fluoro substituents (−I, +R) modulate resonance .

- Experimental Validation : Compare hydrolysis rates of Fmoc-L-2-Chloro-4-fluorophe-containing peptides under acidic vs. basic conditions. Fluorine’s electronegativity enhances resistance to electrophilic cleavage .

Q. What strategies mitigate steric hindrance during coupling of Fmoc-L-2-Chloro-4-fluorophe in peptide chains?

Methodological Answer:

Q. How does Fmoc-L-2-Chloro-4-fluorophe enhance peptide-protein interaction studies?

Methodological Answer:

- Fluorescence Quenching : The chloro/fluoro aromatic system acts as a Förster resonance energy transfer (FRET) quencher. Pair with tryptophan residues to study binding dynamics .

- X-ray Crystallography : Heavy atoms (Cl, F) improve electron density maps, enabling precise localization in protein binding pockets .

Q. Can DFT predict the impact of substituent position (2-Cl vs. 4-Cl) on peptide conformation?

Methodological Answer:

- Conformational Analysis : Use Gaussian 16 with M06-2X/cc-pVTZ to model energy barriers for rotameric states. 2-Cl substituents impose greater torsional strain than 4-Cl, altering peptide backbone angles .

- MD Simulations : Run 100 ns trajectories in GROMACS to compare stability of 2-Cl-4-F vs. 4-Cl-2-F analogs in aqueous/POPC bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.